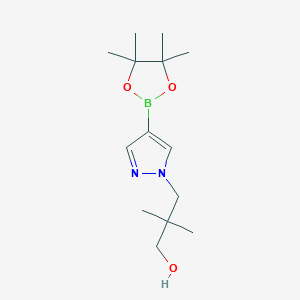

2,2-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol

Description

Properties

IUPAC Name |

2,2-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BN2O3/c1-12(2,10-18)9-17-8-11(7-16-17)15-19-13(3,4)14(5,6)20-15/h7-8,18H,9-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXULSCHHTCWGTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The incorporation of the boron atom in the structure of 2,2-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol enhances its potential as an anti-cancer agent. Boron compounds have been shown to exhibit selective toxicity toward tumor cells while sparing normal cells.

Case Study: Boron Neutron Capture Therapy (BNCT)

BNCT is a targeted radiotherapy that utilizes boron-containing compounds to selectively destroy cancer cells when exposed to thermal neutrons. Research has indicated that derivatives of dioxaborolane can improve the delivery and efficacy of boron in BNCT protocols .

Agricultural Chemistry

This compound can function as a plant growth regulator or pesticide due to its ability to interact with biological systems. The pyrazole moiety is known for its herbicidal properties.

Case Study: Herbicidal Activity

Studies have demonstrated that pyrazole derivatives can inhibit specific enzymes involved in plant growth regulation. The application of 2,2-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol has been evaluated for its potential to control weed species while minimizing harm to crops .

Materials Science

The compound's unique structural features make it suitable for use in developing advanced materials such as polymers and nanocomposites.

Case Study: Polymer Synthesis

Research has explored the use of this compound as a monomer or cross-linking agent in polymer chemistry. Its ability to form stable bonds with various substrates enhances the mechanical properties of resulting materials .

Comparative Data Table

| Application Area | Compound Role | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anti-cancer agent | Selective toxicity towards tumor cells |

| Agricultural Chemistry | Plant growth regulator | Effective herbicide with low crop toxicity |

| Materials Science | Monomer/Cross-linking agent | Enhanced mechanical properties in polymers |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Alkyl Chains and Hydroxyl Positions

2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol

- Molecular Formula : C₁₃H₂₃BN₂O₃

- Molecular Weight : 266.14 g/mol

- Key Differences: The hydroxyl group is located at the 2-position of the propane chain instead of the 1-position.

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol

- Molecular Formula : C₁₂H₂₁BN₂O₃

- Molecular Weight : 252.12 g/mol

- Key Differences : Lacks the dimethyl substitution on the propane chain, reducing steric bulk. This may increase metabolic instability but improve solubility in aqueous media .

(S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol

Derivatives with Functional Group Modifications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile

- Molecular Formula : C₁₂H₁₈BN₃O₂

- Molecular Weight : 247.1 g/mol

- Key Differences : Replaces the hydroxyl group with a nitrile (-CN). The electron-withdrawing nitrile enhances stability under basic conditions but reduces hydrogen-bonding capacity, limiting solubility in polar solvents .

Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate

Comparative Data Table

Q & A

Q. How can spectroscopic and crystallographic methods confirm the molecular structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm the presence of the boronic ester moiety (δ ~1.3 ppm for methyl groups on the dioxaborolane ring) and the pyrazole-propanol backbone. Cross-validate with PubChem-derived spectral data .

- X-ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths and angles, particularly verifying the boronic ester’s planar geometry and spatial arrangement of substituents. Refer to protocols in and for crystallographic refinement techniques .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (CHBNO) via exact mass matching (e.g., m/z 270.14 for M+H) .

Q. What role does the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group play in the compound’s reactivity?

Answer: The boronic ester acts as a protected boronic acid, enabling participation in Suzuki-Miyaura cross-coupling reactions. It stabilizes the boron center against hydrolysis while maintaining reactivity with aryl halides. Substituent effects (e.g., methyl groups on the dioxaborolane ring) enhance steric protection and solubility in organic solvents, critical for coupling efficiency .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling efficiency using this compound?

Answer:

- Catalyst Selection: Use Pd(PPh) or Pd(dppf)Cl for aryl halide coupling partners. Optimize catalyst loading (1–5 mol%) to minimize side reactions .

- Solvent System: Employ tetrahydrofuran (THF) or dioxane with aqueous NaCO (2M) to balance solubility and base strength .

- Temperature Control: Conduct reactions at 80–100°C under inert atmosphere (N/Ar) to prevent boronic ester hydrolysis. Monitor reaction progress via TLC or HPLC .

- Purification: Use column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol to isolate products .

Q. What strategies mitigate stability issues during storage and handling?

Answer:

- Storage Conditions: Store under anhydrous conditions at –20°C in amber glass bottles to prevent moisture absorption and photodegradation .

- Handling Protocols: Use gloveboxes or Schlenk techniques for air-sensitive steps. Pre-dry solvents (e.g., molecular sieves for THF) to minimize hydrolysis .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to establish shelf-life limits .

Q. How can low yields in multi-step syntheses be addressed?

Answer:

- Stepwise Optimization:

Q. How do structural modifications influence the compound’s physicochemical properties?

Answer:

- Substituent Effects Table:

Methodological Notes

- Data Contradiction Analysis: Discrepancies in reported yields (e.g., 70% vs. 85%) may arise from solvent purity or catalyst lot variability. Replicate experiments with standardized reagents .

- Advanced Characterization: Utilize NMR to monitor boronic ester integrity during reactions (δ ~28–30 ppm for dioxaborolanes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.